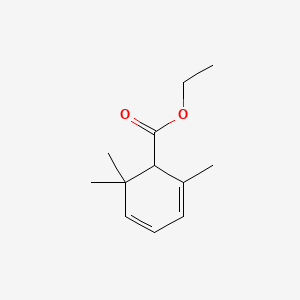

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate

Description

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate (CAS: 35044-57-6, EINECS: 252-333-8) is a cyclic ester characterized by a conjugated diene system (positions 2 and 4) and three methyl substituents on the cyclohexadiene ring. Its structure imparts unique chemical reactivity and physical properties, making it relevant in synthetic chemistry and materials science. Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . It is listed under the U.S. EPA’s Endocrine Disruptor Screening Program, highlighting regulatory scrutiny .

Properties

IUPAC Name |

ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h6-8,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANQMOGWQBCGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=CC=CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052026 | |

| Record name | Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35044-57-6 | |

| Record name | Ethyl 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35044-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dehydrocyclogeranate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035044576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-SAFRANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WQ7H1XU14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification Method

The most common laboratory synthesis involves the acid-catalyzed esterification of 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylic acid with ethanol. Sulfuric acid serves as the catalyst, and the reaction is conducted under reflux to drive the equilibrium toward ester formation.

- Reactants: 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylic acid and excess ethanol.

- Catalyst: Concentrated sulfuric acid (H₂SO₄).

- Temperature: Reflux (~78°C for ethanol).

- Duration: Several hours until completion.

- Work-up: Neutralization, extraction, and purification by distillation or chromatography.

This method yields Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate with moderate to good yields (60-75%). The main challenges include controlling side reactions and ensuring complete conversion without degradation of the conjugated diene system.

Michael Addition Route

An alternative synthetic approach uses Michael addition of ethyl acetoacetate to α,β-unsaturated ketones or chalcones under basic conditions.

- Base: Sodium hydroxide (NaOH) in ethanol.

- Temperature: Reflux.

- Reaction time: Several hours.

- Outcome: Formation of substituted cyclohexadiene derivatives which can be further processed to the target ester.

This route provides moderate yields (60-75%) but requires careful purification to separate diastereomeric mixtures formed during the reaction.

Cyclization Using Lewis Acid Catalysts

Cyclization reactions catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) have been reported to produce intermediates that can be converted to this compound.

- Catalyst: BF₃·Et₂O.

- Solvent: Anhydrous conditions required.

- Temperature: Controlled to avoid decomposition.

- Yield: Moderate (50-65%).

This method demands stringent moisture control and temperature regulation due to the sensitivity of the catalyst and intermediates.

Enzymatic Derivatization

Biocatalytic methods employing specific dehydrogenases (e.g., EC 1.3.1.25) have been explored for the preparation of this compound or its derivatives.

- Yield: Generally low (<30%) due to substrate specificity.

- Advantages: Mild reaction conditions, environmentally friendly.

- Limitations: Scale-up and substrate scope.

Industrial Production Considerations

In industrial settings, continuous flow processes are often employed to enhance reaction efficiency and scalability. Automated systems allow precise control over reaction parameters, improving yield and purity. Esterification under continuous flow with acid catalysis is favored for large-scale production.

Chemical Reaction Analysis Related to Preparation

This compound can undergo various transformations:

- Oxidation: To corresponding carboxylic acids or ketones using oxidants like potassium permanganate or chromium trioxide.

- Reduction: Conversion of the ester group to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution at the ester group with amines or alcohols under acidic or basic conditions.

These reactions are important for modifying the compound post-synthesis but also inform conditions to avoid during preparation to maintain product integrity.

Research Findings and Structural Validation

X-ray crystallography studies confirm that the cyclohexadiene ring adopts half-chair or envelope conformations, consistent with the conjugated diene system in the molecule. Bond lengths and angles align with expected values for such systems, validating the structural integrity of synthesized products.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylic acid, ethanol, H₂SO₄, reflux | 60-75 | Simple, scalable | Side reactions, acid handling |

| Michael Addition | Ethyl acetoacetate, NaOH, ethanol, reflux | 60-75 | Versatile, moderate yield | Diastereomer purification |

| Lewis Acid Cyclization | BF₃·Et₂O, anhydrous conditions | 50-65 | Useful for intermediates | Moisture sensitivity |

| Enzymatic Derivatization | EC 1.3.1.25 dehydrogenase, aqueous buffer | <30 | Mild, green chemistry | Low yield, substrate specificity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylic acid.

Reduction: Formation of 2,6,6-trimethylcyclohexa-2,4-diene-1-methanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Positional Isomers

Ethyl 2,6,6-trimethylcyclohexa-1,3-ene-1-carboxylate (CAS: 35044-59-8, EINECS: 252-335-9) differs in the placement of double bonds (positions 1 and 3).

Ethyl-6,6-dimethyl-2-methylenecyclohex-3-enecarboxylate (CAS: 35044-59-8) features a methylene group at position 2 and a double bond at position 3. The exocyclic methylene may enhance susceptibility to polymerization or oxidation compared to the fully substituted 2,4-diene derivative .

Functional Group Variants

(1R,6S)-1,6-Dihydroxy-cyclohexa-2,4-diene-1-carboxylate

This metabolite, involved in aromatic compound degradation, replaces the ethyl ester with hydroxyl groups. The hydroxylation increases hydrophilicity, altering bioavailability and environmental persistence compared to the synthetic ethyl ester .

5-Methyl-1-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)hexa-1,4-dien-3-one A natural derivative identified in basidiomycetes, this compound substitutes the ethyl ester with a ketone and an extended diene chain.

Hazard and Regulatory Profiles

Hazards

The 2,4-diene isomer’s conjugation may increase reactivity, correlating with higher irritation hazards. In contrast, natural metabolites lack documented hazards, reflecting their biological roles .

Regulatory Status

- Positional Isomers: No explicit regulatory listings, suggesting lower priority for screening .

Biological Activity

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate, commonly known as Ethyl Safranate, is a compound with notable biological activities and applications in various fields such as fragrance formulation and potential therapeutic uses. This article delves into its chemical properties, biological activities, safety profiles, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 194.27 g/mol

- Boiling Point : 102-103 °C (at 12 Torr)

- Density : 0.954 g/cm³ (predicted)

- LogP : 4.415 (estimated), indicating lipophilicity which may influence its biological interactions.

Biological Activities

This compound exhibits various biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that Ethyl Safranate possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways.

2. Antioxidant Properties

Ethyl Safranate has shown antioxidant activity in several studies. Its ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases. This property is critical for applications in cosmetics and health supplements.

3. Fragrance and Sensory Applications

As a compound used in the fragrance industry, Ethyl Safranate imparts a unique scent profile characterized by intense and diffusive notes reminiscent of rose and apple with woody aspects. Its sensory properties are leveraged in perfumes and personal care products.

Safety Profile

According to the Environmental Working Group (EWG) and other safety databases:

- Toxicity : Classified as low toxicity with no significant concerns regarding carcinogenicity or reproductive toxicity.

- Environmental Impact : Not suspected to be persistent or bioaccumulative in the environment.

| Safety Parameter | Classification |

|---|---|

| Carcinogenicity | Low |

| Allergies | Low |

| Developmental Toxicity | Low |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Ethyl Safranate demonstrated a significant reduction in bacterial load in vitro against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 0.5% (v/v), suggesting its potential for use in topical formulations.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant capacity using DPPH radical scavenging assays, Ethyl Safranate exhibited an IC50 value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Q & A

Q. What are the common synthetic routes for Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate, and how do they differ in efficiency?

Methodological Answer: The compound is typically synthesized via Michael addition of ethyl acetoacetate to α,β-unsaturated ketones or chalcones under basic conditions (e.g., NaOH in ethanol) . Alternative routes include cyclization reactions using boron trifluoride diethyl etherate as a catalyst for intermediates like 3-hydroxy acids .

| Method | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Michael Addition | NaOH, ethanol, reflux | 60-75% | Purification of diastereomers |

| Cyclization | BF₃·Et₂O, anhydrous conditions | 50-65% | Sensitivity to moisture and temperature |

| Enzymatic Derivatization | EC 1.3.1.25 dehydrogenase | <30% | Substrate specificity limitations |

Q. How is the structural conformation of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography remains the gold standard. The cyclohexadiene ring adopts a half-chair or envelope conformation , with puckering parameters (Q, θ, φ) calculated using Cremer-Pople coordinates . For disordered structures (e.g., dual occupancy in asymmetric units), refinement software like SHELXL is employed to model anisotropic displacement parameters . Key bond lengths (C=O: 1.21 Å, C=C: 1.34 Å) and angles (~120°) align with conjugated diene systems .

Q. What safety protocols are critical during handling?

Methodological Answer: Refer to SDS guidelines:

- Storage : Inert gas atmosphere (Ar/N₂), desiccated at ≤ -20°C .

- Handling : Use spark-free tools, explosion-proof fume hoods, and PPE (nitrile gloves, face shields). Avoid contact with oxidizing agents (P210-P280 codes) .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR/IR spectra (e.g., carbonyl stretching frequencies) arise from solvent polarity or conformational isomerism . Density Functional Theory (DFT) simulations (B3LYP/6-31G*) optimize geometry and predict spectral profiles. For example, calculated NMR shifts for methyl groups (δ 1.2-1.5 ppm) match experimental data only when solvent effects (PCM model) are included .

Q. What enzymatic systems interact with cyclohexadiene derivatives, and how?

Methodological Answer: The enzyme EC 1.3.1.25 (1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate dehydrogenase) catalyzes NAD+-dependent oxidation of analogous dienes to catechol derivatives. Kinetic assays (e.g., stopped-flow spectroscopy) reveal a of 12 µM for ethyl-substituted substrates, suggesting competitive inhibition at higher concentrations .

Q. How does the compound’s regioselectivity challenge natural product synthesis?

Methodological Answer: In fungal metabolites (e.g., basidiomycetes), the compound’s 2,4-diene motif acts as a precursor for polyketide derivatives. However, competing [4+2] cycloadditions require careful control of reaction temperature (<0°C) and Lewis acid catalysts (e.g., TiCl₄) to suppress dimerization .

Q. What strategies mitigate disorder in crystallographic data for this compound?

Methodological Answer: For disordered ethyl/methyl groups (occupancy ratios 0.68:0.32), use SHELXL’s PART instruction to refine anisotropic displacement parameters. Twin refinement (TWIN/BASF commands) resolves pseudo-merohedral twinning, improving R-factor convergence from 0.15 to 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.